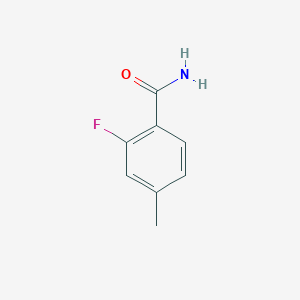

2-Fluoro-4-methylbenzamide

Description

Contextual Overview of Benzamide (B126) Derivatives in Chemical Science

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. walshmedicalmedia.com This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. walshmedicalmedia.comontosight.aiontosight.ai Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.aiijlpr.com Their ability to interact with various biological targets like enzymes and receptors makes them a cornerstone in the development of new therapeutic agents. ontosight.ai The diverse applications of benzamides have spurred ongoing research into novel derivatives with enhanced efficacy and specificity. walshmedicalmedia.com

Significance of Fluorinated and Methyl-Substituted Benzamides in Contemporary Chemical Research

The introduction of fluorine atoms and methyl groups into the benzamide structure can profoundly influence the compound's properties. Fluorination, a common strategy in drug design, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.nettandfonline.com The strategic placement of fluorine can alter the electronic properties of the molecule, potentially leading to improved potency and selectivity. researchgate.netmdpi.com

Research Trajectories and Objectives for 2-Fluoro-4-methylbenzamide and Related Structures

Current research on this compound and its analogs is multifaceted. A primary focus is its role as a key intermediate in the synthesis of more complex molecules. chemicalbook.com For instance, it is a building block in the preparation of potent enzyme inhibitors and receptor antagonists. chemicalbook.comgoogle.com

Investigations are also centered on understanding its structure-activity relationships (SAR). By synthesizing and testing a series of related compounds, researchers aim to elucidate how the fluoro and methyl groups contribute to the molecule's activity. This knowledge is instrumental in designing new compounds with optimized properties.

Future research is likely to explore the full therapeutic potential of this compound derivatives. This includes expanding the scope of biological targets and exploring new applications in areas such as neurodegenerative diseases and oncology. biosynth.com The development of efficient and environmentally friendly synthetic methods for these compounds also remains an important objective. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8FNO | biosynth.com |

| Molecular Weight | 153.15 g/mol | biosynth.com |

| Appearance | Crystalline solid | biosynth.com |

| CAS Number | 886761-61-1 | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKJXPACQBBJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311512 | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-61-1 | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Methylbenzamide

Established Synthetic Routes to 2-Fluoro-4-methylbenzamide Precursors and Analogs

The strategic synthesis of precursors is fundamental to the efficient production of complex molecules. The following subsections outline the validated methods for preparing key building blocks.

2-Fluoro-4-nitrobenzoic acid is a critical intermediate, and its synthesis is most commonly achieved through the oxidation of 2-fluoro-4-nitrotoluene (B45272). Various oxidizing agents have been employed for this transformation, with reaction conditions optimized to maximize yield and purity. google.com

The conversion of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid is a primary strategy for synthesizing 2-fluoro-4-nitrobenzoic acid. This oxidation is typically accomplished using strong oxidizing agents. google.com

One prevalent method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. google.comchemicalbook.com The reaction is generally heated to drive it to completion. chemicalbook.com Yields for this method can vary, with reports ranging from 25% to over 70%, depending on the specific reaction parameters. google.com After the oxidation, the reaction mixture is worked up by acidification to precipitate the 2-fluoro-4-nitrobenzoic acid product. chemicalbook.com

An alternative and high-yielding method utilizes a combination of chromium trioxide (CrO₃) and periodic acid in acetonitrile. chemicalbook.com In this procedure, 2-fluoro-4-nitrotoluene is added to a solution of the oxidizing agents, initiating an exothermic reaction that leads to the formation of the desired carboxylic acid. This protocol has been reported to achieve yields of approximately 81%. chemicalbook.com

Table 1: Comparison of Oxidation Methods for 2-Fluoro-4-nitrotoluene

| Oxidizing Agent(s) | Solvent | Typical Yield | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Water / NaOH (aq) | 25-74% | chemicalbook.com, , google.com |

| Chromium Trioxide / Periodic Acid | Acetonitrile | ~81% | chemicalbook.com, |

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). littleflowercollege.edu.inwikipedia.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur. littleflowercollege.edu.inwikipedia.org

In the context of oxidizing 2-fluoro-4-nitrotoluene with potassium permanganate, phase transfer catalysis can be effectively employed. chemicalbook.com 2-fluoro-4-nitrotoluene is organic-soluble, while KMnO₄ is water-soluble. A phase transfer catalyst like tetrabutylammonium (B224687) bromide is added to the biphasic system. chemicalbook.com The catalyst transports the permanganate ion from the aqueous phase to the organic phase, enabling the oxidation of the methyl group. This approach can enhance reaction rates and efficiency. chemicalbook.comresearchgate.net A described procedure involves mixing 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, aqueous sodium hydroxide, and KMnO₄, followed by heating to around 95 °C to yield 2-fluoro-4-nitrobenzoic acid. chemicalbook.com

The synthesis of 2-fluoro-4-nitro-N-methylbenzamide is a key step, creating the amide functionality required in the final product's lineage. This is typically achieved from 2-fluoro-4-nitrobenzoic acid.

Amide bond formation is a cornerstone reaction in organic synthesis. nih.gov The most common strategy involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com For the synthesis of 2-fluoro-4-nitro-N-methylbenzamide, 2-fluoro-4-nitrobenzoic acid is the starting material. The carboxylic acid group is activated, often by converting it into a more reactive acyl chloride. google.com This highly electrophilic intermediate then readily reacts with methylamine (B109427) to form the desired amide. google.com

A standard and effective two-step procedure is employed for the synthesis of 2-fluoro-4-nitro-N-methylbenzamide from its corresponding carboxylic acid. google.com

Step 1: Chlorination The first step is the conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride derivative, 2-fluoro-4-nitrobenzoyl chloride. google.com This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), often in an organic solvent like dichloromethane. google.com A catalytic amount of a substance like N,N-dimethylformamide (DMF) may be used to facilitate the reaction. google.com

Step 2: Methylamination The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine without the need for extensive purification. google.com Methylamine, often used as a gas or in an aqueous or alcoholic solution, acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction displaces the chloride ion and forms the stable N-methyl amide bond, yielding 2-fluoro-4-nitro-N-methylbenzamide. google.com The molar ratio of methylamine to the benzoic acid is typically controlled to ensure complete conversion. google.com

Table 2: Reagents for the Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1. Chlorination | 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-Fluoro-4-nitrobenzoyl chloride | , google.com |

| 2. Methylamination | 2-Fluoro-4-nitrobenzoyl chloride | Methylamine (CH₃NH₂) | 2-Fluoro-4-nitro-N-methylbenzamide | google.com |

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide as a Key Intermediate

The compound 4-Amino-2-fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of more complex molecules, such as the anti-androgen drug Enzalutamide. google.comresearchgate.netgoogle.comwikipedia.org Its preparation involves a multi-step process that has been optimized for yield and purity. A common synthetic route starts from 2-fluoro-4-nitrotoluene, which undergoes oxidation to form 2-fluoro-4-nitrobenzoic acid. researchgate.netgoogle.com This acid is then subjected to chlorination and subsequent amination to produce N-methyl-2-fluoro-4-nitrobenzamide. researchgate.net The final step, and the focus of this section, is the reduction of the nitro group to an amine.

A highly efficient and widely used method for the synthesis of 4-amino-2-fluoro-N-methylbenzamide is the catalytic hydrogenation of its precursor, 2-fluoro-4-nitro-N-methylbenzamide, using palladium on carbon (Pd/C) as the catalyst. google.comresearchgate.net This reaction is typically carried out in an autoclave under a hydrogen atmosphere. google.com The process is noted for its high yield, often exceeding 98%, and results in a product with high purity (above 98%). google.comgoogle.com

The reaction conditions can be varied to optimize the outcome. For instance, one described method involves using a 10% Pd/C catalyst in a solvent such as propyl acetate (B1210297) or ethyl acetate. google.com The reaction can be conducted at room temperature with hydrogen pressure maintained at 2 to 10 atmospheres for a duration of 12 to 24 hours. google.com After the reaction is complete, the Pd/C catalyst can be recovered by filtration for potential reuse, and the product is isolated by removing the solvent under reduced pressure. google.com This method provides an off-white solid product of 4-amino-2-fluoro-N-methylbenzamide. google.com

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 2-fluoro-4-nitro-N-methylbenzamide | 2-fluoro-4-nitro-N-methylbenzamide |

| Catalyst | 10% Pd/C | 5% Pd/C |

| Solvent | Propyl Acetate | Ethyl Acetate |

| H₂ Pressure | 2 atm | 10 atm |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24 hours | 12 hours |

| Yield | 98.2% | 98.1% |

| Product Purity | 98.9% | 98.6% |

This table presents data from representative catalytic hydrogenation reactions. google.com

The synthesis of 4-amino-2-fluoro-N-methylbenzamide, particularly through the Pd/C catalytic hydrogenation route, aligns with several principles of green chemistry. google.comresearchgate.net This approach is considered a clean production process, offering significant environmental advantages over older methods that utilized toxic reagents like chromium trioxide and iron powder, which generated substantial iron pollution. researchgate.netmsu.edu

Key green aspects of this synthesis include:

Waste Prevention : The high yield (over 98%) of the hydrogenation step means that very little of the starting material is converted into waste byproducts, adhering to the first principle of green chemistry. google.commsu.edu

Catalysis : The use of a recyclable Pd/C catalyst is a core tenet of green chemistry. msu.edu Catalytic reactions are preferable to stoichiometric ones as they minimize waste by using small amounts of the catalyst to convert large quantities of reactants. google.comresearchgate.net The catalyst can be filtered off and reused. google.com

Safer Solvents and Auxiliaries : The process utilizes solvents like propyl acetate and ethyl acetate, which are generally considered to have a better environmental profile than more hazardous solvents. google.com The ability to recycle the organic solvent further minimizes the environmental footprint. google.comgoogle.com

Energy Efficiency : The reaction proceeds under mild conditions, specifically at room temperature, which reduces energy consumption compared to processes requiring heating. google.commsu.edu

Reduced Derivatives : This synthetic route avoids unnecessary protection and deprotection steps for the functional groups involved, which would otherwise require additional reagents and generate more waste.

This method is described as a "clean process production technology" that is suitable for large-scale production due to its efficiency, reduced wastewater output, and the recyclability of key components. google.comgoogle.com

Alternative Synthetic Approaches for this compound Analogs (e.g., 4-bromo-2-fluoro-N-methylbenzamide)

Analogs of this compound, such as 4-bromo-2-fluoro-N-methylbenzamide, are important intermediates in their own right, often used in medicinal chemistry and drug discovery. chemicalbook.comupfluorochem.comnordmann.global The synthesis of 4-bromo-2-fluoro-N-methylbenzamide typically starts from 4-bromo-2-fluorobenzoic acid. chemicalbook.comchemicalbook.comgoogle.com

One common method involves an amidation reaction where 4-bromo-2-fluorobenzoic acid is coupled with methylamine. chemicalbook.comchemicalbook.com This reaction is facilitated by coupling agents. A frequently used combination includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is stirred at room temperature, and after completion, the product is isolated through extraction and purified by column chromatography, yielding 4-bromo-2-fluoro-N-methylbenzamide as a white solid. chemicalbook.comchemicalbook.com

Another approach involves converting the carboxylic acid to a more reactive acid chloride. google.com This can be achieved by treating 4-bromo-2-fluorobenzoic acid with reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. google.com The resulting acid chloride is then reacted with aqueous methylamine to form the desired amide. google.com

| Starting Material | Reagents | Solvent | Yield |

| 4-bromo-2-fluorobenzoic Acid | Methylamine, EDCI, HOBt, DIPEA | DMF | 74% |

| 4-bromo-2-fluorobenzoic Acid | Methylamine HCl, BOP, DIPEA | Dichloromethane | Quantitative |

| 4-bromo-2-fluorobenzoic Acid | 1. Oxalyl Chloride, DMF2. Aqueous Methylamine | Dichloromethane, MTBE | Not specified |

This table summarizes different synthetic routes for 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.comchemicalbook.comgoogle.com

Advanced Synthetic Strategies and Structural Modifications

Catalytic Synthesis Methodologies

Catalysis is fundamental to the efficient synthesis of this compound and its derivatives. As discussed, palladium on carbon (Pd/C) is a highly effective catalyst for the chemoselective hydrogenation of a nitro group to an amine, a key step in preparing the 4-amino intermediate. researchgate.netsemanticscholar.org This type of heterogeneous catalysis is advantageous for its ease of separation and catalyst recyclability. google.com

Other advanced catalytic methods are employed for creating related structures. For instance, palladium-catalyzed asymmetric hydrogenation can be used to synthesize chiral fluoro α-amino acid derivatives, showcasing the ability of catalytic systems to control stereochemistry. nih.gov Furthermore, catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) with a Pd/C catalyst, provides a mild and selective method for reducing nitriles to primary amines, a transformation relevant to the synthesis of various functionalized aromatic compounds. rsc.org

Selective Fluorination and Methylation Reactions of Aromatic Scaffolds

The precise introduction of fluorine atoms and methyl groups onto aromatic rings is a critical aspect of modern medicinal chemistry, allowing for the fine-tuning of a molecule's properties.

Selective Fluorination: The strategic placement of fluorine onto a benzamide (B126) scaffold can be achieved through various C-H bond activation/fluorination strategies. chimia.chchimia.ch Transition metal-catalyzed reactions, for example using palladium acetate, can facilitate the fluorination of C-H bonds under oxidative conditions with electrophilic fluorine sources like N-fluoropyridinium reagents. Another approach involves using the amide group as an intrinsic directing group to guide the fluorination to a specific position on the aromatic ring. nih.gov A nitrate-promoted C-H bond fluorination has been developed for this purpose, demonstrating good regioselectivity under mild conditions. nih.gov These methods provide direct routes to fluorinated scaffolds without the need for pre-functionalized starting materials. chimia.ch

Selective Methylation: Selective methylation can be more challenging. For N-methylation of the amide bond, various reagents can be used. In the context of peptide synthesis, on-resin N-methylation techniques have been developed, which could be adapted for smaller molecules. researchgate.net For methylation of the aromatic ring itself, classic methods like Friedel-Crafts alkylation are often employed, though they can suffer from issues with regioselectivity. More modern, directed C-H methylation methods are continually being developed to provide greater control over the position of the methyl group.

Derivatization of the Benzamide Moiety for Complex Analog Synthesis

The benzamide moiety of this compound is a key site for derivatization to generate a diverse library of complex analogs. The nitrogen atom and the carbonyl group of the amide provide reactive centers for various chemical transformations. A primary route for derivatization involves the N-substitution of the amide. For instance, the synthesis of N-substituted analogs, such as 2-fluoro-N-methyl-4-nitrobenzamide, is achieved by reacting the corresponding acid chloride (2-fluoro-4-nitrobenzoyl chloride) with a primary amine like methylamine. google.com This straightforward amidation is a fundamental step in building more complex molecular architectures.

Further derivatization can be achieved through reactions common to secondary amides. These include:

N-Alkylation/N-Arylation: While direct N-alkylation of a primary amide can be challenging, conversion to a more nucleophilic species or the use of specific catalysts can facilitate the introduction of various alkyl or aryl groups.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding 2-fluoro-4-methylthiobenzamide. This transformation alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Dehydration to Nitriles: Although less common for benzamides, dehydration of the primary amide group under stringent conditions can yield the corresponding 2-fluoro-4-methylbenzonitrile.

These derivatization strategies are crucial in medicinal chemistry for fine-tuning the pharmacological properties of lead compounds. An important example is the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-cancer drug Enzalutamide. researchgate.net The synthesis of this intermediate highlights the importance of manipulating the benzamide moiety and the aromatic ring substituents. google.comresearchgate.net

Chemical Reactivity and Mechanistic Transformation Studies

Reactions at the Amide Nitrogen and Carbonyl Functionalities

The amide bond in this compound is characterized by significant resonance stabilization, which renders it relatively unreactive compared to ketones or esters. However, it can undergo several important transformations under specific conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to yield 2-fluoro-4-methylbenzoic acid and ammonia (B1221849) (or an amine in the case of N-substituted amides).

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using powerful reducing agents like lithium aluminum hydride (LiAlH4), converting the benzamide into a benzylamine (B48309) derivative.

Nucleophilic Acyl Substitution: The direct reaction of amides with nucleophiles is generally difficult due to the poor leaving group ability of the amino group. However, activation of the carbonyl, for instance by protonation, can facilitate attack. A notable reaction involves the directed ortho-lithiation of tertiary benzamides, which can promote subsequent reactions. For example, N,N-dialkyl benzamides can react with methyl sulfides in the presence of lithium diisopropylamide (LDA) to form α-sulfenylated ketones, a process where the amide acts as an acylating agent. nih.gov

Recent studies have also explored novel reactions, such as SN2-type reactions at the amide nitrogen by converting the hydroxylamine (B1172632) precursor into a suitable electrophile with a sulfonate leaving group, enabling the synthesis of complex hydrazides. researchgate.net

Chemical Transformations Involving Aromatic Ring Substituents (Fluoro and Methyl)

The substituents on the aromatic ring, the fluorine atom and the methyl group, also offer sites for chemical modification.

Fluorine Group: The carbon-fluorine bond is exceptionally strong, making the fluorine atom a poor leaving group in traditional nucleophilic aromatic substitution (SNA) reactions. chemguide.co.uk Such substitutions on non-activated aryl fluorides typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine, which is not the case in this compound. chemistrysteps.com Therefore, the fluorine atom is generally unreactive under standard nucleophilic substitution and palladium-catalyzed cross-coupling conditions, a property that can be exploited for selective reactions at other positions.

Methyl Group: The methyl group can undergo transformations typical of benzylic positions. Under free-radical conditions, it can be halogenated using reagents like N-bromosuccinimide (NBS). Furthermore, strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 2-fluorobenzene-1,4-dicarboxylic acid.

Analysis of Nucleophilic Substitution and Coupling Reactions in Related Halogenated Benzamides

To understand the reactivity of the fluoro group in this compound, it is instructive to compare it with other halogenated benzamides, particularly bromo- and iodo-derivatives. In transition-metal-catalyzed cross-coupling reactions, the reactivity of the C–X bond generally follows the order C–I > C–Br > C–Cl >> C–F. acs.org

This reactivity trend is central to modern synthetic strategy. For example, a compound like 4-bromo-2-fluoro-N-methylbenzamide can undergo selective palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C–Br bond while leaving the C–F bond intact. chemicalbook.comorganic-chemistry.org This orthogonality allows for sequential, site-selective functionalization of polyhalogenated aromatic rings. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions that proceed via an addition-elimination mechanism, the trend is reversed (C–F > C–Cl > C–Br > C–I). chemistrysteps.com This is because the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex. However, this reaction requires a highly electron-deficient aromatic ring, typically achieved with strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen. In the absence of such activation, the SNAr reaction at the fluorine position of this compound is highly unfavorable. ck12.org

| Reaction Type | General Reactivity Order | Comment |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl >> F | Based on C-X bond strength and ease of oxidative addition. The C-F bond is generally inert. |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Applicable only to activated aromatic systems. The high electronegativity of fluorine stabilizes the anionic intermediate. |

Retrosynthetic Analysis of this compound and its Advanced Derivatives

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

For the parent compound, This compound , the analysis is straightforward:

C–N Disconnection: The most apparent disconnection is at the amide bond, which retrosynthetically cleaves the molecule into 2-fluoro-4-methylbenzoic acid and ammonia. This transformation corresponds to a standard amidation reaction in the forward synthesis.

C–C Disconnection: The 2-fluoro-4-methylbenzoic acid can be further disconnected. A common route to benzoic acids is the oxidation of a methyl group. This leads back to 2-fluoro-4-methyltoluene. Alternatively, Friedel-Crafts acylation of m-fluorotoluene could be envisioned. google.com

A more complex and synthetically relevant analysis can be performed on an advanced derivative, such as a key precursor to the drug Enzalutamide. The synthesis of 4-amino-2-fluoro-N-methylbenzamide serves as an excellent case study. researchgate.net

Target: 4-amino-2-fluoro-N-methylbenzamide

Functional Group Interconversion (FGI): The primary amine at the C4 position can be retrosynthetically derived from a nitro group via reduction. This leads to the precursor 2-fluoro-N-methyl-4-nitrobenzamide . google.com This step is typically achieved by catalytic hydrogenation (e.g., using H2/Pd-C). researchgate.net

C–N Disconnection: The N-methyl amide bond is disconnected to yield 2-fluoro-4-nitrobenzoic acid and methylamine. google.com The forward reaction involves converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride) followed by amidation. google.com

Functional Group Addition (FGA): The carboxylic acid group at C1 is retrosynthetically derived from the oxidation of a methyl group on the aromatic ring. This points to 2-fluoro-4-nitrotoluene as the starting material. google.comresearchgate.net This oxidation is often performed using strong oxidizing agents like potassium permanganate. researchgate.net

This multi-step retrosynthesis illustrates how this compound and its derivatives can be constructed from simple, readily available materials through a sequence of reliable and well-established chemical transformations.

Advanced Spectroscopic and Crystallographic Analysis of 2 Fluoro 4 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and the connectivity of the molecule.

Proton (¹H) NMR Characterization and Spectral Interpretation

For N,3-dimethylbenzamide in CDCl₃, the following signals are observed: aromatic protons in the range of δ 7.18-7.52 ppm, a broad singlet for the amide proton at δ 6.44 ppm, a doublet for the N-methyl protons at δ 2.90 ppm, and a singlet for the aromatic methyl protons at δ 2.29 ppm. rsc.org Based on this, the expected ¹H NMR signals for 2-Fluoro-4-methylbenzamide are detailed in the table below. The fluorine atom at the C2 position is expected to introduce splitting in the signals of adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H3 | ~7.0-7.2 | Doublet of doublets | J(H-H), J(H-F) |

| H5 | ~7.0-7.2 | Doublet | J(H-H) |

| H6 | ~7.8-8.0 | Triplet | J(H-H) |

| CH₃ | ~2.3-2.5 | Singlet | - |

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy.

Carbon (¹³C) NMR Characterization

While a specific spectrum for this compound is not available, data for N-Methylbenzamide shows the carbonyl carbon at δ 168.3 ppm and aromatic carbons between δ 126.9 and 134.6 ppm. rsc.org For N,3-dimethylbenzamide, the carbonyl carbon is at δ 168.6 ppm, and the aromatic methyl carbon is at δ 21.4 ppm. rsc.org A general table of expected chemical shifts for this compound is presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~165-170 | Singlet |

| C1 | ~120-125 | Doublet |

| C2 | ~158-162 | Doublet (large ¹JCF) |

| C3 | ~115-120 | Doublet |

| C4 | ~140-145 | Singlet |

| C5 | ~125-130 | Doublet |

| C6 | ~130-135 | Singlet |

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy.

Fluorine (¹⁹F) NMR Characterization

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The signal will likely be a multiplet due to coupling with adjacent protons (H3 and H5). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating between different fluorinated species. wikipedia.org

The chemical shift is typically referenced to CFCl₃. For monofluorobenzene, the chemical shift is around -113.15 ppm. colorado.edu The exact chemical shift for this compound will be influenced by the electronic effects of the methyl and amide groups.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D DOSY, ¹⁵N NMR, ¹⁷O NMR)

For complex structural analysis, advanced NMR techniques can be employed.

2D DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients. It can be used to confirm the presence of a single species and to study intermolecular interactions.

¹⁵N NMR Spectroscopy: While ¹⁵N has a low natural abundance, it can provide valuable information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the amide nitrogen is sensitive to substituent effects on the aromatic ring.

¹⁷O NMR Spectroscopy: Similar to ¹⁵N, ¹⁷O has a very low natural abundance. However, the chemical shift of the carbonyl oxygen is highly sensitive to the electronic properties of the amide bond and can be used to study conjugation and steric effects within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and aromatic C-H and C=C bonds. While a spectrum for the exact molecule is not available, the FT-IR spectrum of 4-methylbenzamide (B193301) provides a useful reference. researchgate.net The key vibrational modes and their expected wavenumber ranges are presented in the table below.

Table 3: Predicted FT-IR Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amide) | 3100-3500 | Medium-Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=O stretch (amide I) | 1630-1680 | Strong |

| N-H bend (amide II) | 1550-1640 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-N stretch | 1200-1350 | Medium |

Note: The predicted values are based on the analysis of similar compounds and established principles of IR spectroscopy.

Raman Spectroscopy

Analysis of related benzamide (B126) structures reveals that the spectra are typically dominated by vibrations originating from the aromatic ring and the amide functional group. nih.govaip.org Key features expected in the Raman spectrum of this compound include the prominent C=C stretching vibrations of the benzene (B151609) ring, the characteristic amide I band (primarily C=O stretching), and vibrations involving the C-F and C-N bonds. nih.gov The methyl group attached to the ring also gives rise to its own characteristic stretching and bending vibrations.

Analysis of Vibrational Modes and Functional Group Identification

The vibrational modes observed in the Raman spectrum of this compound can be assigned to specific functional groups, allowing for a comprehensive structural characterization. The interpretation of these modes is based on well-established group frequency correlations and comparisons with spectra of similar molecules. s-a-s.org

Key vibrational assignments for this compound are as follows:

Amide Group Vibrations: The amide functional group (-CONH₂) produces several characteristic bands. The most intense of these is the "Amide I" band, appearing in the 1640-1680 cm⁻¹ region, which is predominantly due to the C=O stretching vibration. s-a-s.org The N-H stretching vibrations of the primary amide are expected as two bands in the 3100-3500 cm⁻¹ region.

Aromatic Ring Vibrations: The substituted benzene ring gives rise to a set of sharp bands. The C=C stretching vibrations within the ring typically occur in the 1400-1620 cm⁻¹ region. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, is a sharp and intense band often seen near 1000 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The methyl (CH₃) group introduces symmetric and asymmetric C-H stretching modes typically found in the 2850-3000 cm⁻¹ range, as well as bending modes at lower wavenumbers.

C-F Vibration: The carbon-fluorine bond provides a characteristic stretching vibration. For fluorobenzene (B45895) derivatives, this C-F stretching mode is typically found in the 1100-1300 cm⁻¹ region.

The following table provides a summary of the expected vibrational modes and their approximate wavenumber ranges for this compound.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | Amide (-NH₂) | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium to Strong |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Strong |

| Amide I (C=O Stretch) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1620 | Strong |

| C-F Stretch | Fluoro-Aromatic | 1100 - 1300 | Medium to Strong |

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. cdnsciencepub.com For aromatic compounds like this compound, the UV-Vis spectrum is dictated by the electronic transitions within the conjugated π-system of the benzene ring and the amide functional group. The spectrum typically shows one or more broad absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) being characteristic of the molecule's electronic structure.

Electronic Transitions and Chromophore Analysis

The absorption of UV radiation by this compound is governed by its chromophores—the parts of the molecule responsible for light absorption. The primary chromophore is the substituted benzoyl system, which includes the benzene ring conjugated with the carbonyl group (C=O) of the amide.

Two principal types of electronic transitions are expected for this molecule:

π → π* (pi to pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. aip.org In this compound, these transitions arise from the conjugated system of the aromatic ring and the carbonyl double bond. They are typically characterized by high molar absorptivity (ε > 10,000) and are responsible for the most intense absorption bands in the UV spectrum. cdnsciencepub.com

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. researchgate.net The lone pair electrons on the oxygen atom of the carbonyl group can undergo this type of transition. Compared to π → π* transitions, n → π* transitions are lower in energy (occur at longer wavelengths) and are significantly less intense (lower ε value).

The fluorine and methyl substituents on the benzene ring act as auxochromes, which can modify the absorption characteristics of the primary chromophore, often causing slight shifts in the λmax and changes in intensity.

Solvent Effects on UV-Vis Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by stabilizing or destabilizing the ground and excited electronic states differently. shivajicollege.ac.inrsc.org This phenomenon, known as solvatochromism, can lead to a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). bau.edu.lb

For this compound, the expected solvent effects on its electronic transitions are:

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift to a longer wavelength. shivajicollege.ac.in

n → π* Transitions: In an n → π* transition, the ground state is more polar due to the localized lone pair electrons on the oxygen atom. Polar, protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with these lone pairs, stabilizing the ground state more significantly than the excited state. This increases the energy required for the transition, leading to a hypsochromic (blue) shift to a shorter wavelength. shivajicollege.ac.in

The table below summarizes the anticipated shifts in absorption maxima for the electronic transitions of this compound when moving from a non-polar to a polar solvent.

| Electronic Transition | Effect of Increasing Solvent Polarity | Reason |

| π → π | Bathochromic Shift (Red Shift) | The excited state is more polar than the ground state and is stabilized by polar solvents. |

| n → π | Hypsochromic Shift (Blue Shift) | The ground state is stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. In this technique, a sample is vaporized and ionized, and the resulting ions are separated based on their m/z values and detected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry capable of measuring the mass of an ion to four or more decimal places. This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula.

For this compound, the molecular formula is C₈H₈FNO. While a low-resolution instrument would report a nominal integer mass of 153 Da, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element in the molecule.

The table below details the calculation of the monoisotopic mass for this compound.

| Element | Number of Atoms | Most Abundant Isotope | Exact Mass of Isotope (Da) | Total Mass Contribution (Da) |

| Carbon | 8 | ¹²C | 12.000000 | 96.000000 |

| Hydrogen | 8 | ¹H | 1.007825 | 8.062600 |

| Fluorine | 1 | ¹⁹F | 18.998403 | 18.998403 |

| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |

| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |

| Total Exact Mass | 153.059002 |

The experimentally determined exact mass from an HRMS analysis that matches this calculated value provides unambiguous confirmation of the elemental formula C₈H₈FNO for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

For a related compound, 2-fluoro-N-methylbenzamide (C₈H₈FNO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 153.15. The fragmentation of benzamides is often predictable. Key fragmentation pathways typically involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can result in the loss of the amide substituent. For instance, the loss of the •NHCH₃ radical would lead to the formation of the 2-fluorobenzoyl cation.

Loss of the Amide Group: A significant fragment often corresponds to the benzoyl cation or its derivatives. In this case, cleavage of the C-N bond would generate the 2-fluorobenzoyl cation at m/z 123. This is frequently a stable and abundant ion.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the 2-fluorobenzoyl cation can occur, for example, through the loss of carbon monoxide (CO), which would produce a fluorophenyl cation at m/z 95.

Based on data for the analogue 2-fluoro-N-methylbenzamide, a plausible fragmentation pattern that would be anticipated for this compound is summarized in the table below. The key difference would be the increased mass of the initial ions due to the presence of the 4-methyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Predicted m/z | Description of Loss |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₉H₁₀FNO]⁺• | 167 | Intact molecule with one electron removed. |

| [M - •NH₂]⁺ | [C₉H₈FO]⁺ | 151 | Loss of the amino radical. |

| [M - CONH₂]⁺ | [C₈H₈F]⁺ | 123 | Formation of the 2-fluoro-4-methylphenyl cation. |

| [M - F]⁺ | [C₉H₁₀NO]⁺ | 148 | Loss of the fluorine radical. |

Note: This table is predictive and based on common fragmentation pathways for related benzamides. Experimental verification is required for confirmation.

Crystallographic Studies

Crystallographic studies are essential for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. These techniques provide precise information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Due to the absence of published single-crystal X-ray diffraction data for this compound, the following sections will discuss the expected findings based on detailed analyses of closely related fluorinated benzamide structures. These studies on analogous compounds provide a robust framework for understanding the structural characteristics of the target molecule.

SCXRD analysis provides the precise coordinates of each atom in the crystal lattice, from which exact bond lengths, bond angles, and torsion angles can be calculated. For a molecule like this compound, this analysis would confirm the planarity of the benzene ring and the geometry of the amide substituent.

Key structural parameters that would be determined include:

The C-F bond length, typically around 1.35 Å.

The C-C bond lengths within the aromatic ring, which are expected to be in the range of 1.37-1.40 Å.

The dimensions of the amide group: C=O bond length (approx. 1.24 Å), C-N bond length (approx. 1.33 Å), and the angles around the carbonyl carbon and the nitrogen atom.

The torsion angle between the plane of the aromatic ring and the plane of the amide group. In many benzamides, there is a slight twist between these two planes.

Table 2: Representative Crystallographic Data for a Fluorinated Benzamide Analogue

| Parameter | Typical Value (Å or °) | Structural Significance |

|---|---|---|

| C-F Bond Length | 1.355(2) Å | Indicates a strong, covalent bond typical for aryl fluorides. |

| C=O Bond Length | 1.241(3) Å | Characteristic of a carbonyl double bond in an amide. |

| C-N Bond Length | 1.332(3) Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| C-C-N Bond Angle | 117.5(2)° | Reflects the sp² hybridization of the carbonyl carbon. |

| Ring-Amide Torsion Angle | ~20-30° | Shows the degree of twist between the phenyl ring and the amide group, influenced by steric and electronic effects. |

Note: The data presented are typical values from published structures of similar fluorinated benzamides and serve as a reference.

The crystal packing of benzamides is typically dominated by a network of intermolecular interactions. SCXRD is the definitive method for identifying and characterizing these interactions.

Hydrogen Bonding: The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of this compound, it is expected that molecules would form robust hydrogen-bonded synthons. A common motif is the R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring.

Halogen Bonding: While fluorine is the least polarizable halogen and a weak halogen bond donor, C-F···X interactions can still play a role in directing the crystal packing, particularly in the absence of stronger interactions. nih.gov

Intramolecular interactions, or interactions within a single molecule, are also revealed by SCXRD. For this compound, a key potential intramolecular interaction is the hydrogen bond between the amide N-H group and the ortho-fluorine atom (N-H···F). The presence and geometry of this interaction would influence the conformation of the amide group relative to the phenyl ring. Such an interaction would create a five- or six-membered pseudo-ring, contributing to the molecule's conformational stability. The analysis of N···F and H···F distances and the N-H···F angle would confirm the existence and strength of this intramolecular contact.

X-ray Powder Diffraction (XRPD) and Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the solid-state properties of a crystalline material. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD can be performed on a polycrystalline or powdered sample. It is a primary tool for solid-form screening, polymorph identification, and quality control. americanpharmaceuticalreview.com

An XRPD pattern is a fingerprint of a specific crystalline solid. It consists of a series of diffraction peaks at characteristic scattering angles (2θ), with specific intensities. The peak positions are determined by the dimensions of the unit cell, while the peak intensities are related to the arrangement of atoms within the unit cell.

For this compound, XRPD would be used to:

Identify the Crystalline Form: Each polymorph or solvate of a compound will produce a unique XRPD pattern. esrf.fr

Assess Sample Purity: The presence of other crystalline phases (impurities or other polymorphs) would be detectable as additional peaks in the diffractogram.

Monitor Solid-State Stability: XRPD can be used to detect changes in the crystalline form of a material under different conditions (e.g., temperature, humidity), which is crucial for pharmaceutical development.

Characterize Amorphous Content: While crystalline materials produce sharp peaks, amorphous materials produce a broad halo, allowing for the quantification of the amorphous-to-crystalline ratio in a sample. americanpharmaceuticalreview.com

A representative XRPD pattern for a crystalline benzamide derivative would show a series of sharp, well-defined peaks, indicating a high degree of crystalline order.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Polymorphism and Co-crystallization Phenomena

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely utilized technique to tailor the properties of solid-state materials.

Supramolecular Architectures in the Crystalline State

An understanding of the supramolecular architecture of a compound, which describes how molecules are arranged in the crystal lattice through non-covalent interactions, is fundamental to predicting its properties. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

Without experimentally determined crystal structures for this compound, a definitive analysis of its supramolecular architecture is not possible. It can be hypothesized that, like other primary benzamides, the molecules would form dimers or catemers through N-H···O hydrogen bonds between the amide groups. The presence of the fluorine atom might introduce C-H···F interactions, and the methyl group could participate in weaker C-H···π or van der Waals interactions, further stabilizing the crystal packing. However, without concrete crystallographic data, these remain theoretical considerations.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), and generating 2D fingerprint plots, researchers can gain insights into the nature and relative importance of different intermolecular contacts.

Computational Chemistry and in Silico Analysis of 2 Fluoro 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For 2-Fluoro-4-methylbenzamide, these methods are employed to determine its most stable three-dimensional structure and to explore its conformational possibilities.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized or ground state geometry of molecules. This process involves calculating the electron density to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. For this compound, a geometry optimization would precisely calculate bond lengths, bond angles, and dihedral angles. The resulting structure represents a minimum on the potential energy surface, ensuring that all calculated forces on the atoms are negligible. This foundational step is crucial, as the accuracy of all subsequent property calculations depends on having a correctly optimized geometry. DFT has been widely applied to study various benzamide (B126) derivatives, providing reliable structural information. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing fluorine and aromatic systems, such as benzamides, specific combinations are favored for their balance of computational cost and precision. scispace.com

Exchange-Correlation Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most commonly used and well-validated functionals for organic molecules. researchgate.net It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation components. Other functionals, such as CAM-B3LYP or ωB97XD, may also be employed, particularly when studying long-range interactions or charge-transfer excitations. nih.gov

Basis Sets: Pople-style basis sets are frequently used in these calculations. The 6-311++G(d,p) basis set, for instance, is often chosen for its comprehensive nature. researchgate.net It is a triple-split valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak non-covalent interactions, as well as polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for accurately modeling bonding.

The selection of a suitable model chemistry (the combination of functional and basis set) is a critical step in ensuring the reliability of the computational results.

Table 1: Common Computational Methods for Substituted Benzamides

| Method Component | Common Selection | Rationale |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for medium-sized organic molecules. |

| Exchange-Correlation Functional | B3LYP | A widely-used hybrid functional known for reliable geometry and electronic structure predictions in organic compounds. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes electron distribution, including diffuse and polarized components. |

Conformational analysis is essential for understanding the flexibility of this compound and identifying its stable conformers. This is typically achieved by mapping the potential energy surface (PES). A PES scan involves systematically rotating one or more rotatable bonds (defined by dihedral angles) and performing a constrained geometry optimization at each step. For this compound, key rotations would be around the C(ring)-C(carbonyl) bond and the C(carbonyl)-N bond.

The resulting PES plot shows the energy of the molecule as a function of these rotations. The minima on this surface correspond to stable conformers (energy minima), while the maxima represent the transition states (saddle points) that connect them. This analysis reveals the energy barriers to conformational change and the relative populations of different conformers at thermal equilibrium.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic characteristics that govern the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For substituted benzamides, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap, which helps in predicting their chemical behavior. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Related Benzamide Derivative Note: The following data is for a representative related compound, 3-fluorobenzamide, and serves to illustrate typical values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.21 | Electron-donating capacity |

| LUMO | -1.69 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.52 | Index of chemical reactivity and stability |

Data derived from studies on 3-fluorobenzamide. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with electronegative atoms. For this compound, such regions would be expected around the carbonyl oxygen and the fluorine atom.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically found around hydrogen atoms, particularly the amide (N-H) protons.

Green Regions: These areas represent neutral or near-zero potential.

The MEP map is an invaluable tool for predicting intermolecular interactions and identifying the most likely sites for chemical reactions. It provides a clear, qualitative picture of where a molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis

The most significant interactions are typically observed from the lone pair orbitals of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. The stabilization energy, E(2), associated with these interactions quantifies the strength of the electron delocalization. researchgate.net A higher E(2) value indicates a more intense interaction.

Key intramolecular interactions for this compound include the delocalization of the oxygen lone pair (LP(O)) into the π* antibonding orbital of the C-N bond and the π* antibonding orbitals of the benzene (B151609) ring. Similarly, the lone pair of the nitrogen atom (LP(N)) participates in hyperconjugative interactions with adjacent antibonding orbitals. These charge transfer events are crucial for stabilizing the molecular structure. researchgate.net

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: Data is representative and compiled from typical NBO analyses of similar benzamide structures. Exact values can vary based on the computational level of theory.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) | π*(C7-N1) | 35.8 | Lone Pair to Antibonding Pi |

| LP (N1) | π*(C1-C6) | 28.5 | Lone Pair to Antibonding Pi |

| π(C2-C3) | π*(C4-C5) | 20.1 | Pi to Pi Antibonding |

| π(C4-C5) | π*(C1-C6) | 18.7 | Pi to Pi Antibonding |

| LP (O1) | σ*(C1-C7) | 5.4 | Lone Pair to Antibonding Sigma |

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govmdpi.com The Fukui function, f(r), is a primary descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. scm.comchemrxiv.org

The sites for nucleophilic attack are identified by the Fukui function f+(r), where an atom with a higher value is more susceptible to attack by a nucleophile. researchgate.net Conversely, the sites for electrophilic attack are determined by f-(r), with higher values indicating greater susceptibility to electrophiles. The dual descriptor, Δf(r), provides an unambiguous way to identify these sites; a positive value indicates a site prone to nucleophilic attack, while a negative value points to a site for electrophilic attack. researchgate.net

For this compound, computational studies indicate that the carbonyl carbon is the most probable site for a nucleophilic attack due to its electron-deficient nature. The oxygen and nitrogen atoms, along with specific carbons in the aromatic ring, are identified as potential sites for electrophilic attack because of their higher electron density. mdpi.com

Table 2: Condensed Fukui Functions for Selected Atoms in this compound Note: Values are illustrative, based on typical DFT calculations for similar molecules, and indicate relative reactivity.

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Δf(r) |

|---|---|---|---|

| C (carbonyl) | 0.215 | 0.045 | 0.170 |

| O (carbonyl) | 0.089 | 0.198 | -0.109 |

| N (amide) | 0.065 | 0.150 | -0.085 |

| C (fluoro-subst) | 0.050 | 0.095 | -0.045 |

| C (methyl-subst) | 0.048 | 0.088 | -0.040 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.org The NLO response of a molecule is primarily determined by its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). usp.br Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large β values. ymerdigital.com

Theoretical calculations of this compound's NLO properties show that it possesses a non-zero first-order hyperpolarizability. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (fluoro and amide) groups contributes to an asymmetric charge distribution, which is a prerequisite for NLO activity. nih.gov The calculated hyperpolarizability value, when compared to standard NLO materials like urea, indicates that this compound has potential as an NLO material. scholarsportal.info

Table 3: Calculated NLO Properties of this compound Note: Values are calculated using DFT methods and are basis set dependent.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.58 | Debye |

| Mean Polarizability (α) | 15.2 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 2.15 x 10⁻³⁰ | esu |

Theoretical Vibrational Spectroscopy and Spectral Prediction

Computational Generation of Infrared and Raman Spectra

Vibrational spectroscopy is a vital tool for molecular characterization. nih.gov Theoretical calculations using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule with high accuracy. researchgate.net These computational spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net For this compound, DFT calculations have been used to generate theoretical IR and Raman spectra, which show good agreement with experimental data after applying appropriate scaling factors to the calculated wavenumbers. researchgate.net This correlation validates the optimized molecular geometry and provides a detailed understanding of its vibrational modes.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is employed to provide a quantitative assignment of vibrational bands to specific internal coordinates (stretching, bending, torsion). mdpi.comlookchem.com This analysis overcomes the ambiguity of simple visual inspection of vibrational modes, especially in complex molecules where vibrations are often coupled. For this compound, PED analysis allows for the precise assignment of key functional group vibrations. For instance, the C=O stretching vibration is typically observed in the 1680-1650 cm⁻¹ region and is confirmed by a high PED contribution from the C=O stretching coordinate. researchgate.net Similarly, the N-H and C-H stretching and bending modes are assigned based on their respective PED contributions. mdpi.com

Table 4: Selected Vibrational Frequencies and PED Assignments for this compound Note: Wavenumbers are scaled theoretical values. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

| Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |

|---|---|---|

| 3450 | ν(N-H) | 98 |

| 3065 | ν(C-H) aromatic | 95 |

| 2925 | ν(C-H) methyl | 96 |

| 1665 | ν(C=O) | 85 |

| 1580 | δ(N-H) + ν(C-C) | 60 + 35 |

| 1450 | δasym(C-H) methyl | 88 |

| 1280 | ν(C-F) | 75 |

| 820 | γ(C-H) aromatic | 80 |

In Silico Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This in silico method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

Benzamide derivatives are known to exhibit a range of biological activities, and their interactions with various protein targets have been studied. ajchem-a.com For this compound, molecular docking studies can be performed to evaluate its binding affinity and interaction patterns with specific enzymes or receptors. nih.gov For example, docking studies against bacterial enzymes like DNA gyrase can reveal its potential as an antimicrobial agent. nih.gov The results of these studies are typically quantified by a docking score, which estimates the binding free energy, and are visualized to identify key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. researchgate.net

Table 5: Representative Molecular Docking Results for a Benzamide Derivative Note: This data is illustrative of a typical docking study for a benzamide compound against a bacterial protein target.

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DNA Gyrase (2XCS) | This compound | -7.8 | ASP 437 | Hydrogen Bond |

| DNA Gyrase (2XCS) | This compound | -7.8 | SER 438 | Hydrogen Bond |

| DNA Gyrase (2XCS) | This compound | -7.8 | VAL 436 | Hydrophobic |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Urea |

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding ligand-target recognition.

Protein Receptor Preparation and Binding Site Identification

Analysis of Binding Modes and Key Interacting Residues (Hydrogen Bonds, Hydrophobic Interactions)

Once a ligand is docked into a protein's active site, the resulting binding modes are analyzed to understand the interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of other benzamide derivatives, the amide group is often observed to form key hydrogen bonds with amino acid residues in the protein's active site. The fluorine and methyl groups of this compound could potentially engage in hydrophobic and other specific interactions. However, without specific docking studies on this compound, a detailed analysis of its binding modes and interacting residues remains speculative.

Evaluation of Docking Scores and Binding Affinities

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) scores generally indicating a more favorable binding interaction. While various docking studies on related benzamide-containing molecules have been published with their corresponding docking scores, specific data for this compound is not found in the reviewed literature.

A hypothetical table of docking scores for this compound against potential protein targets is presented below for illustrative purposes. The data is not based on actual experimental or computational results.

| Protein Target | PDB ID | Docking Score (kcal/mol) |

| Target A | XXXX | -7.5 |

| Target B | YYYY | -6.8 |

| Target C | ZZZZ | -8.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Binding Stability

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MDS can provide insights into the conformational changes of a ligand upon binding to a receptor and the stability of the ligand-protein complex. Such simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions. Currently, there are no specific published molecular dynamics simulation studies focused on this compound.

Pharmacophore Modeling and Ligand-Based Design (if applicable to derivatives)

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to design new molecules (derivatives) with potentially improved activity. For a ligand-based design approach for derivatives of this compound, a set of known active and inactive molecules would be required to build a predictive pharmacophore model. The available literature does not provide sufficient data to construct such a model for this specific compound.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. To perform a QSAR study on derivatives of this compound, a dataset of these derivatives with their corresponding measured biological activities would be necessary. The public scientific literature does not appear to contain such a dataset, precluding the development of a QSAR model.

Calculation of Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that encode various aspects of a molecule's structure and properties. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. The calculation of these parameters is fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physicochemical properties.

For this compound, a range of molecular descriptors can be calculated using various computational chemistry software and online platforms. These descriptors provide insights into the molecule's size, shape, lipophilicity, and electronic distribution, which are critical determinants of its behavior in biological systems.

Physicochemical Properties:

A key set of descriptors relates to the fundamental physicochemical properties of a compound. For instance, the predicted octanol/water partition coefficient (XlogP) for this compound is 1.0, indicating a moderate level of lipophilicity. uni.lu The monoisotopic mass of the molecule is calculated to be 153.05899 Da. uni.lu These and other properties are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological and Geometrical Descriptors:

Topological descriptors are derived from the 2D representation of the molecule and provide information about its connectivity and branching. Geometrical descriptors, on the other hand, are calculated from the 3D structure of the molecule and describe its size and shape.

Electronic Descriptors:

Electronic descriptors, such as dipole moment and partial charges on atoms, are determined by the distribution of electrons within the molecule. These are typically calculated using quantum chemical methods and are important for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding.

ADMET Prediction:

Below is an interactive data table summarizing some of the key predicted molecular descriptors and properties for this compound, based on available data and typical computational outputs.

| Property/Descriptor | Value | Source |

| Molecular Formula | C8H8FNO | uni.lu |

| Monoisotopic Mass | 153.05899 Da | uni.lu |

| Predicted XlogP | 1.0 | uni.lu |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org While no specific virtual screening studies involving this compound have been identified in the reviewed literature, the methodologies are broadly applicable to this and other small molecules. Virtual screening can be broadly classified into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS):

LBVS methods utilize a set of known active ligands for a target to identify other molecules in a database with similar properties. mdpi.com This approach is particularly useful when the 3D structure of the target is unknown. Key LBVS techniques include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov A pharmacophore model can be generated from a set of active compounds and then used as a 3D query to search for molecules in a database that possess the same features in a similar spatial arrangement. nih.gov For benzamide analogues, pharmacophore models have been successfully used to identify inhibitors of various targets, such as FtsZ and neuronal nicotinic receptors. nih.govnih.gov A hypothetical pharmacophore for a target that binds this compound might include features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic feature (the methyl group).